N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(piperazin-1-yl)acetamide N-oxide, while reduction may produce N,N-dimethyl-2-(piperazin-1-yl)ethanamine .
Scientific Research Applications
Chemistry: In chemistry, N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study chemical reactions and mechanisms .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a model compound for studying the binding affinities and specificities of various receptors and enzymes .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on various physiological processes and its potential use in drug development .
Industry: In industrial applications, this compound is used in the production of various pharmaceuticals and agrochemicals. It is also employed in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares a similar piperazine backbone but differs in the substitution pattern on the phenyl ring.
N,N-Dimethyl-2-(piperazin-1-yl)ethanamine: This compound is structurally similar but has an ethanamine group instead of an acetamide group.
Uniqueness: N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H17N3O·2HCl
- Molecular Weight : 210.17 g/mol
The compound features a piperazine ring, which is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound modulates the activity of these molecular targets, leading to various physiological effects. It has been investigated for its potential as a biochemical probe in receptor studies, particularly in understanding binding affinities and specificities .
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of piperazine, including compounds similar to N,N-Dimethyl-2-(piperazin-1-yl)acetamide, exhibit promising anti-inflammatory properties. In one study, several piperazine derivatives were screened for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some compounds showed up to 87% inhibition at concentrations as low as 10 μM, indicating significant anti-inflammatory potential .
2. Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro assays have shown that certain piperazine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The compound's mechanism likely involves interference with bacterial topoisomerases, crucial for DNA replication.
Case Study 1: Synthesis and Evaluation of Piperazine Derivatives
A study focused on synthesizing novel piperazine derivatives highlighted the biological evaluation of compounds structurally related to this compound. The synthesized compounds were tested for their anti-inflammatory and antimicrobial activities, revealing several candidates with enhanced efficacy compared to standard treatments .
Case Study 2: Receptor Binding Studies
In receptor binding studies, this compound was used as a model compound to explore its interactions with various receptors. The findings indicated that the compound could serve as a useful ligand in studying receptor dynamics and signaling pathways .
Research Findings Summary Table
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-11-5-3-9-4-6-11;;/h9H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWJJSRIARJKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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